molecular formula C12H12FN3O B1524412 2-(2-aminoethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 1181378-27-7

2-(2-aminoethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No. B1524412
CAS RN: 1181378-27-7
M. Wt: 233.24 g/mol
InChI Key: ZOGFQIAPIPKSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-aminoethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a heterocyclic molecule that is used in a variety of applications including pharmaceuticals, agrochemicals, and materials science. It is a synthetic compound that has been studied extensively in recent years due to its unique properties and potential applications.

Scientific Research Applications

Heterocyclic Amines in Carcinogenicity Research

Studies on heterocyclic amines, such as those found in cooked foods, have focused on their carcinogenic potential. These compounds, formed during the cooking process, have been investigated for their role in the development of cancer. For instance, the presence of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming a normal diet has been documented, highlighting human exposure to these compounds through food and their potential health risks (Ushiyama et al., 1991).

Pharmacokinetics and Metabolism Studies

Research into the pharmacokinetics and metabolism of compounds like 3-hydrazino-6-[N,N-bis(2-hydroxyethyl)-amino]-pyridazine-dihydrochloride, a hypotensive drug, offers insights into the absorption, distribution, metabolism, and excretion (ADME) properties of such drugs. These studies are crucial for understanding the drug's effectiveness, safety, and potential side effects (De Ponti et al., 1976).

Environmental and Toxicological Studies

Investigations into the environmental presence and toxicological impact of organophosphorus and pyrethroid pesticides in humans, particularly in vulnerable populations like children, shed light on the exposure risks and health implications of chemical compounds. Such studies are essential for developing safety guidelines and regulatory policies to protect public health (Babina et al., 2012).

Neuropharmacology Research

Compounds with psychoactive properties, such as midazolam, which affects sleep parameters in normal subjects, are studied within neuropharmacology to understand their mechanisms of action and therapeutic potential. These studies contribute to the development of medications for neurological and psychiatric conditions (Krieger et al., 1983).

properties

IUPAC Name

2-(2-aminoethyl)-6-(4-fluorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c13-10-3-1-9(2-4-10)11-5-6-12(17)16(15-11)8-7-14/h1-6H,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGFQIAPIPKSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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